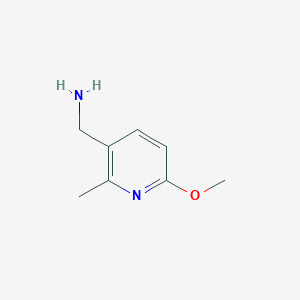
(6-Methoxy-2-methylpyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Methoxy-2-methylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1143521-89-4 . It has a molecular weight of 152.2 and its IUPAC name is (6-methoxy-2-methyl-3-pyridinyl)methanamine . The compound appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “(6-Methoxy-2-methylpyridin-3-yl)methanamine” is represented by the linear formula C8H12N2O . The InChI code for this compound is 1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 .Physical And Chemical Properties Analysis
“(6-Methoxy-2-methylpyridin-3-yl)methanamine” is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 152.2 and its IUPAC name is (6-methoxy-2-methyl-3-pyridinyl)methanamine . The InChI code for this compound is 1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment and Prevention :
- A study identified a compound, related to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in treating and preventing osteoporosis. This compound demonstrated significant efficacy in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Antimicrobial Properties :
- Another research synthesized derivatives of "(6-Methoxy-2-methylpyridin-3-yl)methanamine" and evaluated their antibacterial and antifungal activities. The results indicated that most compounds exhibited moderate to very good antimicrobial activities (Thomas, Adhikari & Shetty, 2010).
Synthesis of Lycopodium Alkaloids :
- A methoxypyridine, closely related to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", was used in the synthesis of the Lycopodium alkaloid lycoposerramine R. This synthesis highlights the utility of methoxypyridines in complex organic syntheses (Bisai & Sarpong, 2010).
Antidepressant-like Activity :
- Research on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which may include structurally similar compounds to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", found that these compounds could act as "biased agonists" of serotonin 5-HT1A receptors. One of the compounds showed robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Potential as Neuroleptic Agents :
- A study synthesized 6-methoxysalicylamides, structurally similar to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", as potential neuroleptic agents. These compounds showed promise as blockers of dopamine receptors, suggesting their potential in the treatment of psychiatric disorders (de Paulis et al., 1985).
Cancer Therapy :
- Iron(III) complexes of a pyridoxal Schiff base, which could include "(6-Methoxy-2-methylpyridin-3-yl)methanamine", exhibited significant uptake in cancer cells and remarkable photocytotoxicity. This suggests their potential use in targeted cancer therapy (Basu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYGTHIUUUQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-methylpyridin-3-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)
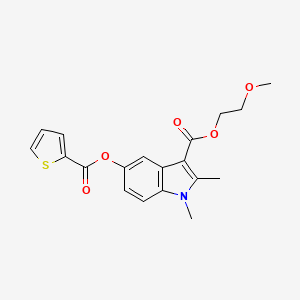
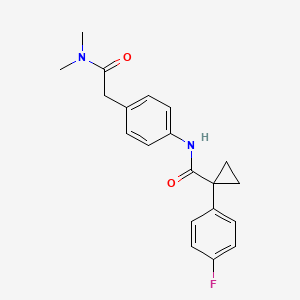
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
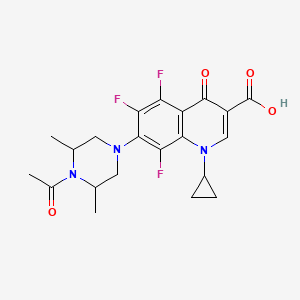

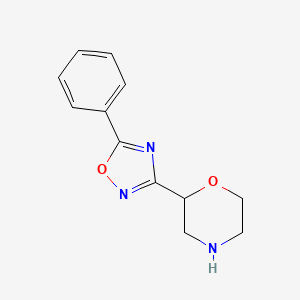
![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)

![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)
![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)

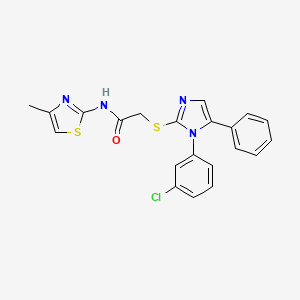
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)